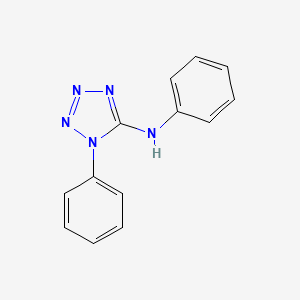

N,1-Diphenyl-1H-tetraazol-5-amine

Description

Contextualization of Tetrazoles in Heterocyclic Chemistry

Tetrazoles represent a significant class of synthetic heterocyclic compounds, distinguished by a five-membered aromatic ring containing four nitrogen atoms and one carbon atom. bldpharm.com First synthesized in 1885, the tetrazole ring has become a cornerstone in various scientific fields. bldpharm.com In medicinal chemistry, the tetrazole moiety is highly valued as a bioisosteric equivalent of the carboxylic acid group. bldpharm.com This is because its acidity (pKa) is similar to that of carboxylic acids, and its incorporation into drug candidates can enhance metabolic stability and improve pharmacokinetic profiles. chemsynthesis.com

The significance of tetrazoles is underscored by their presence in numerous FDA-approved drugs, such as the antihypertensive agent losartan (B1675146) and the antibacterial cefazolin. bldpharm.com The broad spectrum of reported biological activities for tetrazole derivatives includes antiviral, antifungal, anticancer, and anti-inflammatory properties. fishersci.com Beyond medicine, tetrazoles are utilized in material science, finding applications as components in gas-generating systems for airbags, as ligands in coordination chemistry, and in photography. bldpharm.comnist.gov The synthesis of the tetrazole ring is most commonly achieved through [3+2] cycloaddition reactions involving an azide (B81097) and a nitrile. bldpharm.com

Rationale for Investigating N,1-Diphenyl-1H-tetraazol-5-amine

The investigation into specific tetrazole derivatives like this compound is driven by the continuous search for novel compounds with unique properties and potential applications. The synthesis of new, specifically substituted tetrazoles is a key strategy in drug discovery and materials science. The arrangement of substituents on the tetrazole core can lead to significant variations in biological activity and physicochemical characteristics.

Research into 1,5-disubstituted tetrazoles is particularly active, with studies exploring their potential as antiproliferative agents and inhibitors of key biological targets. sigmaaldrich.com The development of efficient and versatile synthetic routes, such as multi-component reactions, is crucial for accessing a diverse range of these compounds for screening and development. uni.lu A recent 2024 study highlights the interest in rapid, three-component synthesis methods to produce a library of 1-substituted 5-aminotetrazoles, including this compound. uni.lu The study of this specific compound contributes to the broader understanding of structure-activity relationships within this important class of heterocycles, paving the way for the potential discovery of new therapeutic agents or functional materials.

Compound Data

Table 1: Properties of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | N,1-diphenyl-1H-tetrazol-5-amine |

| CAS Number | 64287-36-1 chemsynthesis.com |

| Molecular Formula | C₁₃H₁₁N₅ |

| Molecular Weight | 237.26 g/mol |

| Synonyms | 1-Phenyl-5-(phenylamino)tetrazole, 5-Anilino-1-phenyl-1H-tetrazole chemsynthesis.com |

Research Findings

Table 2: Synthesis of this compound

| Study Focus | Method | Key Findings | Reference |

|---|

| Synthetic Method | Three-component reaction promoted by bismuth nitrate (B79036). | The compound was successfully synthesized with a reported reaction time of 2 minutes. | uni.lu |

Mentioned Compounds

Table 3: Chemical Compounds Referenced in this Article

| Compound Name |

|---|

| This compound |

| Losartan |

| Cefazolin |

| Carboxylic Acid |

| Azide |

Structure

3D Structure

Properties

CAS No. |

64287-36-1 |

|---|---|

Molecular Formula |

C13H11N5 |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

N,1-diphenyltetrazol-5-amine |

InChI |

InChI=1S/C13H11N5/c1-3-7-11(8-4-1)14-13-15-16-17-18(13)12-9-5-2-6-10-12/h1-10H,(H,14,15,17) |

InChI Key |

FJTDLZAMFPCHCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=NN2C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies

Established Synthetic Pathways for 5-Aminotetrazoles

The construction of the 5-aminotetrazole (B145819) scaffold can be achieved through several reliable methods, primarily involving cycloaddition reactions or the modification of pre-existing tetrazole rings.

A prevalent and powerful method for synthesizing the tetrazole ring is through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. nih.gov This strategy typically involves the reaction of a component with three atoms (the 1,3-dipole, such as an azide) and a component with two atoms (the dipolarophile, such as a nitrile or isocyanide). nih.gov

The most common approach for forming 5-substituted 1H-tetrazoles is the cycloaddition between nitriles and azides. nih.gov Various catalysts, including zinc salts, iodine, or silica-supported sodium hydrogen sulfate, can facilitate this reaction with a broad range of nitrile substrates. organic-chemistry.org The reaction can also be accelerated using microwave irradiation. organic-chemistry.org Another variation involves the reaction of isonitriles with reagents like N,N-dibromoarylsulfonamides and sodium azide (B81097), which proceeds through a carbodiimide (B86325) intermediate that subsequently cyclizes to form the 5-aminotetrazole product. organic-chemistry.org Furthermore, 1-substituted aminotetrazoles can be synthesized from the reaction of cyanogen (B1215507) azide with primary amines, which form imidoyl azides as intermediates that then cyclize. organic-chemistry.org

An alternative to building the tetrazole ring from acyclic precursors is the functionalization of a pre-formed tetrazole ring. An efficient method for introducing an amino group at the C(5) position of 1-aryltetrazoles has been developed. researchgate.net This process involves the alkaline decomposition of the 1-aryltetrazole ring, which leads to the formation of an N-arylcyanamide intermediate. researchgate.net This intermediate then undergoes heterocyclization upon reaction with ammonium (B1175870) azide, which can be generated in situ, to yield the desired 1-aryl-5-aminotetrazole. researchgate.net

Dedicated Synthesis of N,1-Diphenyl-1H-tetraazol-5-amine and its Derivatives

More advanced and specific methods have been developed for the targeted synthesis of N,1-disubstituted 5-aminotetrazoles like this compound. These often employ metal catalysts or multicomponent reaction strategies to achieve higher efficiency and complexity in a single step.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for forming C-N bonds. This methodology can be applied to the N-arylation of heterocyclic compounds. nih.gov While direct palladium-catalyzed N-arylation of the exocyclic amino group of a 5-aminotetrazole with an aryl halide is a plausible strategy, the literature more specifically details intramolecular versions of this reaction for creating fused heterocyclic systems. For instance, palladium-catalyzed intramolecular N-arylation has been successfully used to synthesize benzimidazo[1,2-a]quinolines from 2-(2'-bromoanilino)quinolines. nih.gov This principle of palladium-catalyzed N-arylation is a key strategy in modern synthetic organic chemistry for creating bonds between nitrogen and aryl groups. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. researchgate.net They allow for the construction of complex molecules like this compound in a convergent manner. acs.org

A noteworthy and efficient multicomponent synthesis of 1,5-disubstituted 5-aminotetrazoles, including this compound, utilizes bismuth nitrate (B79036) as a promoter. nih.gov Bismuth salts are attractive catalysts due to their low toxicity, low cost, and moisture tolerance. utrgv.eduresearchgate.net

In this protocol, an amine, phenyl isothiocyanate, and sodium azide react in the presence of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) under microwave irradiation. nih.gov This three-component approach affords good yields in short reaction times and simplifies the workup and purification process. acs.orgnih.gov The reaction to form This compound (3g) specifically was reported to have a 69% yield after a 2-minute reaction time, with the product isolated as a white solid. nih.gov

The study highlighted that this method demonstrates regioselectivity, with the stronger electron-donating group from the amine preferentially located at the N1 position of the tetrazole ring. nih.gov The scope of the reaction was explored with various aliphatic and aromatic amines, consistently providing higher yields in the three-component setup compared to a two-component reaction starting from a pre-formed thiourea. nih.gov

Table 1: Synthesis of 1,5-Disubstituted 5-Aminotetrazoles via Bismuth Nitrate-Promoted Multicomponent Reaction acs.orgnih.gov

| Compound | Amine Substrate | Product | Yield | Reaction Time |

| 3a | Benzylamine | 1-Benzyl-N-phenyl-1H-tetrazol-5-amine | 89% | 2 min |

| 3e | tert-Butylamine | 1-(tert-Butyl)-N-phenyl-1H-tetrazol-5-amine | 32% | 5 min |

| 3g | Aniline | This compound | 69% | 2 min |

| 3n | p-Toluidine | Mixture of N-Phenyl-1-(p-tolyl)-1H-tetrazol-5-amine and 1-Phenyl-N-(p-tolyl)-1H-tetrazol-5-amine | 66% | 3 min |

| 3o | Ammonia | Mixture of N-Phenyl-1H-tetrazol-5-amine and 1-Phenyl-1H-tetrazol-5-amine | 67% | 30 min |

Multicomponent Reaction Protocols

One-Pot Reaction Sequences for Heterocyclic Scaffolds

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex heterocyclic scaffolds from simple and readily available starting materials in a single operation. nih.govacs.org This approach avoids the need for isolation and purification of intermediates, saving time, resources, and reducing waste. For the synthesis of 1,5-disubstituted tetrazoles, several one-pot protocols have been developed.

One such method involves the reaction of aryldiazonium salts with amidines, followed by an oxidative N–N bond formation. acs.org This convenient, one-pot approach is notable for its use of inexpensive starting materials and tolerance for various functional groups, proceeding under mild conditions without the need for an inert or anhydrous environment. acs.orgorganic-chemistry.org Another versatile one-pot, three-component synthesis of tetrazoles has been achieved in water, which acts as a promoter by enhancing the solubility of the reactants. rsc.org The synthesis of 5-aminotetrazole derivatives, a core structure related to the target compound, can also be accomplished through one-pot reactions using isothiocyanates, amines, and sodium azide as starting materials. nih.gov

Table 1: Overview of Selected One-Pot Synthetic Approaches for Tetrazoles

| Starting Materials | Key Features | Relevant Findings | Citations |

|---|---|---|---|

| Aryldiazonium Salts, Amidines | Uses inexpensive reagents; Tolerates various functional groups; High atom-efficiency. | Provides 2,5-disubstituted tetrazoles in moderate to excellent yields. | acs.orgorganic-chemistry.org |

| Amine, Triethyl Orthoformate, Sodium Azide | Often catalyzed by an appropriate catalyst under solvent conditions. | A general and widely used method for 1-substituted tetrazoles. | nih.gov |

| Isothiocyanates, Amines, Sodium Azide | Three-component procedure; Can be limited by toxic reagents like HgCl₂ for desulfurization. | A plausible method for creating 1,5-disubstituted aminotetrazoles. | nih.gov |

| Isonitriles, N,N-Dibromoarylsulfonamides, Sodium Azide | Catalyst-free cascade reaction; Proceeds via a carbodiimide intermediate. | Forms three new bonds in a single operation to produce 5-aminotetrazoles. | organic-chemistry.org |

Metal-Promoted and Metal-Free Catalytic Systems

Catalysis is central to modern organic synthesis, offering pathways to products with high efficiency and selectivity. Both metal-based and organic catalysts have been successfully employed for the synthesis of the tetrazole ring system.

Copper catalysis has proven to be a robust tool for the synthesis of N-aryl tetrazoles. An efficient tandem method has been demonstrated for the synthesis of N,1-Diphenyl-1H-tetrazol-5-amine specifically. niscpr.res.in The process begins with a three-component reaction to form an aminophenyl tetrazole intermediate. This is followed by a copper-catalyzed C-N cross-coupling reaction with an aryl halide. niscpr.res.in

In a reported procedure, the precursor 5-amino phenyl tetrazole is dissolved in dimethyl sulfoxide (B87167) (DMSO), a green solvent. The reaction is promoted by a catalytic system consisting of Copper(I) iodide (CuI) and 1,10-Phenanthroline (1,10-Phen) as a ligand, with Cesium Carbonate (Cs₂CO₃) acting as the base. The introduction of iodo benzene (B151609) to this mixture at 90 °C for 12 hours yields the target product, N,1-Diphenyl-1H-tetrazol-5-amine, in a high yield of 92%. niscpr.res.in This method highlights the effectiveness of copper catalysis in forming the crucial C-N bond to attach the second phenyl group. niscpr.res.innih.gov

Table 2: Optimized Conditions for Copper-Catalyzed Synthesis of N,1-Diphenyl-1H-tetrazol-5-amine

| Parameter | Condition | Role | Citation |

|---|---|---|---|

| Catalyst | CuI (20 mol %) | Promotes C-N bond formation | niscpr.res.in |

| Ligand | 1,10-Phenanthroline (20 mol %) | Stabilizes the copper catalyst | niscpr.res.in |

| Base | Cs₂CO₃ (2 eq) | Activates the amine for coupling | niscpr.res.in |

| Solvent | DMSO | Green solvent medium | niscpr.res.in |

| Temperature | 90 °C | Provides energy for the reaction | niscpr.res.in |

| Time | 12 h | Duration for reaction completion | niscpr.res.in |

| Yield | 92% | Efficiency of the reaction | niscpr.res.in |

As an alternative to metal-based systems, organocatalysis has emerged as a powerful and environmentally friendly strategy. L-proline, a naturally occurring amino acid, has been identified as an efficient organocatalyst for the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.org This method involves the [3+2] cycloaddition of various nitriles with sodium azide. The protocol is noted for being cost-effective, environmentally benign, and high-yielding, avoiding the use of hazardous Lewis acids or toxic metal catalysts. organic-chemistry.orgnih.gov

The optimal conditions for this L-proline-catalyzed reaction were found to be 30 mol% of L-proline in DMF at 110°C, with reaction times of 1–2 hours, achieving yields of up to 96%. organic-chemistry.org The proposed mechanism involves the activation of the nitrile substrate by the catalyst, facilitating the cycloaddition with the azide. organic-chemistry.orgrsc.org This approach is applicable to a broad range of substrates, including aryl and aliphatic nitriles, showcasing its versatility for building the tetrazole core structure. organic-chemistry.org

Cascade reactions, where multiple bond-forming events occur sequentially in a single pot, offer an elegant and efficient route to complex molecules. A metal-free cascade protocol has been developed for the synthesis of 5-aminotetrazoles that proceeds through a key carbodiimide intermediate. organic-chemistry.org

This reaction involves the treatment of isonitriles with N,N-dibromoarylsulfonamides and sodium azide in the presence of a base such as potassium carbonate (K₂CO₃). organic-chemistry.org The process is operationally simple and proceeds under mild, room-temperature conditions. Mechanistic studies have confirmed that the reaction pathway involves an isolable carbodiimide, which subsequently reacts with sodium azide and undergoes intermolecular cyclization to afford the final 5-aminotetrazole product. organic-chemistry.org This protocol successfully forms three new chemical bonds in one synthetic operation, providing an efficient and green alternative to traditional methods that often require harsh reagents or metal catalysts. organic-chemistry.org

Reaction Conditions and Optimization

The optimization of reaction conditions is critical for maximizing yield, minimizing reaction time, and ensuring the sustainability of a chemical process. For tetrazole synthesis, the use of non-conventional energy sources like microwave irradiation has been a significant area of investigation.

Microwave Irradiation Techniques

Microwave-assisted organic synthesis (MAOS) has become a popular technique due to its ability to dramatically reduce reaction times, enhance yields, and improve product purity compared to conventional heating methods. thieme-connect.comnih.gov The application of microwave irradiation has been successfully employed in the synthesis of 5-substituted 1H-tetrazoles from nitriles that are typically inactive under conventional heating. thieme-connect.com

In one study optimizing the synthesis of 5-phenyl-1H-tetrazole (a precursor to the target compound), the use of recyclable CuO nanoparticles as a catalyst under microwave irradiation was explored. researchgate.net The results demonstrated the profound effect of the solvent and reaction method on the outcome. While conventional heating in DMF for 10 hours at 130°C gave an 80% yield, switching to microwave irradiation (15 minutes) in the same solvent boosted the yield to 99%. researchgate.net This highlights the efficiency of microwave heating in accelerating the [3+2] cycloaddition reaction between nitriles and sodium azide. researchgate.netnih.gov

Table 3: Optimization of Reaction Conditions for 5-Phenyl-1H-tetrazole Synthesis

| Entry | Solvent | Catalyst (mol%) | Method | Time | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| 1 | H₂O | 2.5 | Reflux | 10 h | 0 | researchgate.net |

| 2 | Toluene (B28343) | 2.5 | Reflux | 10 h | 0 | researchgate.net |

| 3 | Dioxane | 2.5 | Reflux | 10 h | 0 | researchgate.net |

| 4 | DMF | 2.5 | 130 °C | 10 h | 80 | researchgate.net |

| 5 | DMF | 5.0 | 130 °C | 10 h | 82 | researchgate.net |

| 6 | DMF | 5.0 | Microwave | 15 min | 99 | researchgate.net |

| 7 | DMF | - | Microwave | 15 min | 0 | researchgate.net |

Solvent Effects on Reaction Outcomes

The selection of a solvent is a critical parameter in the synthesis of N,1-diphenyl-1H-tetrazol-5-amine, as it can significantly influence reaction rates, yields, and even the reaction pathway. The synthesis of the tetrazole ring often involves the [3+2] cycloaddition of an azide with a nitrile or a related precursor, a transformation that is highly dependent on the solvent's properties.

Research into the synthesis of related 5-substituted-1H-tetrazoles and 1,5-disubstituted tetrazoles provides valuable insights into the solvent effects applicable to the formation of N,1-diphenyl-1H-tetrazol-5-amine. High-boiling point, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently employed in these syntheses. researchgate.netnih.gov These solvents are effective at dissolving the reactants, including sodium azide, and can facilitate the reaction at the elevated temperatures often required for the cyclization to proceed at a reasonable rate. nih.gov

For instance, in the synthesis of 5-phenyl-1H-tetrazole, a compound structurally related to the target molecule, DMF was identified as the preferred solvent over DMSO and THF. researchgate.net The use of a non-polar solvent like toluene was found to be ineffective, likely due to the poor solubility of the azide salt. researchgate.net This highlights the importance of solvent polarity in achieving a homogeneous reaction mixture and promoting the desired chemical transformation.

Furthermore, the choice of solvent can also impact the work-up procedure. While effective for the reaction itself, the high water solubility of DMF and DMSO can sometimes complicate the isolation of the final product. researchgate.net

In some synthetic methodologies for related heterocyclic systems, such as tetrazolo[1,5-a]quinolines, the solvent has been shown to be a determining factor in the reaction's regioselectivity. For example, the use of protic solvents under heating favored the formation of the tetrazole ring, while aprotic solvents at lower temperatures led to a different isomeric product. mdpi.com This underscores the nuanced role a solvent can play beyond simply being a medium for the reaction.

The investigation into more environmentally benign solvent systems has also been a subject of study. Water has been successfully used as a solvent in the synthesis of some 5-substituted 1H-tetrazoles, offering a greener alternative to traditional organic solvents. researchgate.net

A summary of the general observations on solvent effects in the synthesis of related tetrazole compounds is presented in the table below.

| Solvent | General Observations on Tetrazole Synthesis | Potential Impact on this compound Synthesis |

| Dimethylformamide (DMF) | Frequently used, good solubility for reactants, often requires elevated temperatures. researchgate.netresearchgate.net | Likely to be an effective solvent, promoting good yields and reaction rates. |

| Dimethyl Sulfoxide (DMSO) | Also commonly used, similar properties to DMF. researchgate.netnih.gov | A viable alternative to DMF, potentially influencing reaction kinetics. |

| Water | A green solvent option, can be effective for certain tetrazole syntheses. researchgate.net | May be a suitable, environmentally friendly option, though solubility of starting materials could be a concern. |

| Toluene | Generally poor solvent for this reaction type due to low polarity and poor solubility of azide salts. researchgate.net | Unlikely to be an effective solvent for the primary cyclization step. |

It is important to note that while these findings for related compounds are instructive, the optimal solvent for the synthesis of N,1-diphenyl-1H-tetrazol-5-amine would need to be determined empirically through specific optimization studies for the chosen synthetic route.

Mechanistic Investigations and Chemical Transformations

Reaction Mechanism Elucidation

The formation and subsequent reactions of N,1-Diphenyl-1H-tetraazol-5-amine are governed by intricate mechanistic pathways. Understanding these pathways is crucial for controlling the synthesis and predicting the reactivity of this class of compounds.

The synthesis of 1,5-disubstituted tetrazoles, including this compound, often proceeds through cycloaddition reactions. organic-chemistry.orgthieme-connect.com A common and powerful method is the Ugi-azide four-component reaction (UA-4CR), which involves the reaction of an aldehyde, an amine, an isocyanide, and an azide (B81097) source, typically trimethylsilyl (B98337) azide (TMSN₃). mdpi.comresearchgate.net This multicomponent approach allows for the efficient construction of the tetrazole ring in a single step. nih.gov

The mechanism of the UA-4CR leading to 1,5-disubstituted tetrazoles involves the initial formation of an α-adduct from the aldehyde and amine, which then reacts with the isocyanide and azide. researchgate.net The reaction of cyanogen (B1215507) azide with primary amines is also a viable route, proceeding through an imidoyl azide intermediate that cyclizes to form the 1-substituted 5-aminotetrazole (B145819). nih.govorganic-chemistry.org The characterization of intermediates in these cycloaddition reactions is often challenging due to their transient nature. However, techniques such as NMR spectroscopy and mass spectrometry, coupled with DFT calculations, have been instrumental in elucidating the reaction pathways. bg.ac.rsnih.gov For instance, in some cases, the isolation of tetrazole-alkyne intermediates has been reported, although it is often unnecessary as the reaction can proceed as a one-pot cascade sequence. researchgate.netbeilstein-journals.org

| Reaction Type | Key Reactants | Intermediate | Reference |

|---|---|---|---|

| Ugi-Azide 4CR | Aldehyde, Amine, Isocyanide, Azide | α-adduct/Nitrilium ion | mdpi.comresearchgate.net |

| From Cyanogen Azide | Cyanogen Azide, Primary Amine | Imidoyl Azide | nih.govorganic-chemistry.org |

| From Aldoximes | Aldoxime, Diphenyl Phosphorazidate | Not specified | organic-chemistry.org |

The aminotetrazole core, including that of this compound, possesses multiple nucleophilic centers, namely the exocyclic amino group and the nitrogen atoms of the tetrazole ring. researchgate.net This makes them versatile building blocks in various chemical transformations. The exocyclic amino group can readily participate in nucleophilic substitution reactions. For instance, the nitrogen atom in amines possesses a lone pair of electrons, making them effective nucleophiles. savemyexams.com

Alkylation of 5-substituted-1H-tetrazoles is a key reaction. organic-chemistry.orgnih.gov For example, 1-phenyl-5-amino-1H-tetrazole can be alkylated at the amino group. In one procedure, it is treated with sodium hydride in dimethylformamide, followed by the addition of an alkylating agent. prepchem.com This highlights the nucleophilic character of the exocyclic amino group after deprotonation. The reactivity of the different nucleophilic sites can often be controlled by the reaction conditions, such as pH, which can influence the selectivity of the reaction. researchgate.net

Isomerization Phenomena

Isomerization is a significant aspect of the chemistry of N,1-diaryl-1H-tetrazol-5-amines, with the Dimroth rearrangement being a prominent example.

The Dimroth rearrangement is a well-documented isomerization process in various heterocyclic systems, including tetrazoles. wikipedia.orgnih.gov It involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgresearchgate.net In the context of N,1-diaryl-1H-tetrazol-5-amines, this rearrangement leads to the interconversion of isomeric structures. nih.govacs.org This process is typically catalyzed by acid or heat. nih.govbenthamscience.com

The generally accepted mechanism for the Dimroth rearrangement involves a ring-opening and ring-closing sequence. nih.govresearchgate.net In the case of N,1-diaryl-1H-tetrazol-5-amines, the process is believed to be initiated by protonation, followed by the opening of the tetrazole ring to form an intermediate. Subsequent bond rotation and ring closure lead to the rearranged isomer. acs.orgbeilstein-journals.org

The Dimroth rearrangement of N,1-diaryl-1H-tetrazol-5-amines has been shown to be a thermodynamically controlled process. nih.govacs.org This means that the equilibrium of the reaction is dictated by the relative thermodynamic stability of the starting isomer and the rearranged product. nih.govresearchgate.netacs.org

Comprehensive studies involving experiments, NMR analysis, and density functional theory (DFT) calculations have been conducted to rationalize this rearrangement. bg.ac.rsnih.govacs.org DFT calculations have been particularly insightful, confirming that the opening of the tetrazole ring is the rate-determining step of the rearrangement. nih.govacs.org By studying the isomer distribution at elevated temperatures, researchers have established a clear correlation between the equilibrium position and the thermodynamic stability of the isomers. acs.org

| Factor | Influence | Reference |

|---|---|---|

| Temperature | Higher temperatures accelerate the rearrangement and favor the thermodynamically more stable isomer. | acs.org |

| pH | The rearrangement can be catalyzed by both acids and bases. | nih.govbenthamscience.com |

| Substituents | Electron-withdrawing groups can facilitate the ring-opening step. | nih.gov |

| Thermodynamic Stability | The equilibrium favors the formation of the most stable isomer. | nih.govresearchgate.netacs.org |

The synthesis of N,1-diaryl-1H-tetrazol-5-amines can be complicated by the concurrent Dimroth rearrangement, which can lead to a mixture of isomers. However, regioselective control over the formation of a single isomer can be achieved by carefully controlling the reaction conditions.

A key factor in achieving regioselectivity is the reaction temperature. For instance, in the Pd-catalyzed N-arylation method for synthesizing N,1-diaryl-1H-tetrazol-5-amines, running the reaction at a lower temperature (e.g., 35 °C) can completely suppress the undesired Dimroth rearrangement, allowing for the isolation of the product as a single isomer. nih.govacs.org This demonstrates kinetic control over the reaction outcome. Conversely, by intentionally running the reaction at a higher temperature (e.g., 105 °C), the Dimroth rearrangement can be promoted to selectively convert one isomer into another, more stable one. acs.org This ability to maneuver the Pd-catalyzed N-arylation and the subsequent Dimroth rearrangement provides a powerful tool for accessing specific N,1-diaryl-1H-tetrazol-5-amine derivatives that might not be accessible through direct C-N cross-coupling reactions. nih.govacs.org

Dimroth Rearrangement in N,1-Diaryl-1H-tetrazol-5-amines

Bond Functionalization and Cleavage

The reactivity of this compound is characterized by the interplay of the substituted tetrazole ring and the two phenyl groups. This section explores the functionalization of carbon-hydrogen bonds within the molecule and the pathways of its decomposition under thermal stress.

While specific studies on the C-H bond functionalization of this compound are not extensively documented in the reviewed literature, the principles of C-H activation in related aromatic and heterocyclic systems can provide insights into its potential reactivity. The presence of two phenyl rings and a tetrazole core offers multiple sites for such transformations.

Generally, C-H functionalization reactions are powerful tools in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, thus streamlining synthetic routes. nih.gov For a molecule like this compound, C-H functionalization could potentially occur on either the N-phenyl ring or the C-phenyl ring (attached to the amine). The specific outcomes would be directed by the electronic properties of the tetrazole ring and the reaction conditions employed.

Catalytic systems, often involving transition metals, are typically required to achieve selective C-H activation. The reactivity of the different C-H bonds in this compound would likely be influenced by the directing-group ability of the tetrazole moiety and the amino group.

Table 1: Potential C-H Functionalization Reactions and Expected Products

| Reaction Type | Reagent/Catalyst | Potential Product |

| Arylation | Palladium catalyst, Aryl halide | N-(Aryl-phenyl)-1-phenyl-1H-tetraazol-5-amine |

| Alkenylation | Rhodium catalyst, Alkene | N-(Alkenyl-phenyl)-1-phenyl-1H-tetraazol-5-amine |

| Acetoxylation | Palladium catalyst, Acetic acid | N-(Acetoxyphenyl)-1-phenyl-1H-tetraazol-5-amine |

Note: This table is illustrative and based on general principles of C-H functionalization, as specific literature for this compound is not available.

The thermal stability and decomposition of tetrazole derivatives are of significant interest, particularly for their application as gas-generating agents and energetic materials. wikipedia.org The thermal behavior of this compound is expected to be influenced by the inherent properties of the tetrazole ring, which is known to decompose with the extrusion of nitrogen gas (N₂).

Studies on the thermal decomposition of 5-aminotetrazole, a related compound, indicate that the decomposition process can be complex, involving multiple stages and the potential for different reaction models depending on the conditions. mdpi.comresearchgate.net The decomposition often begins at temperatures around 200°C. mdpi.com For this compound, the presence of the bulky and thermally stable phenyl groups would likely influence the decomposition temperature and the subsequent fragmentation pathways.

Upon heating, the primary decomposition event is anticipated to be the cleavage of the tetrazole ring, leading to the elimination of a molecule of nitrogen. This is a common feature in the thermal and photochemical fragmentation of tetrazoles. nih.gov The resulting radical or nitrene intermediates would then undergo further reactions.

Electron ionization mass spectrometry (EI-MS) provides a means to study the fragmentation of molecules in the gas phase, offering insights that can be correlated with thermal decomposition pathways. The fragmentation of 1,5-disubstituted tetrazoles under EI-MS often involves the initial loss of N₂. nih.gov For this compound, the following fragmentation patterns can be postulated based on general principles of mass spectrometry of amines and aromatic compounds. libretexts.org

Table 2: Postulated Major Fragmentation Pathways of this compound in Mass Spectrometry

| Fragmentation Step | Neutral Loss | m/z of Fragment Ion | Postulated Fragment Structure |

| Initial N₂ Elimination | N₂ | [M-28]⁺ | Diphenylcarbodiimide radical cation |

| Cleavage of Phenyl Group | C₆H₅• | [M-77]⁺ | Phenyl-tetrazolyl-amine fragment |

| Cleavage of Aniline Moiety | C₆H₅NH• | [M-92]⁺ | Phenyl-tetrazole fragment |

Note: This table represents hypothetical fragmentation pathways based on the general behavior of related compounds, as specific experimental mass spectral data for this compound was not found in the reviewed literature.

The analysis of the fragments can help in elucidating the structure of the parent molecule and understanding its stability under energetic conditions. The presence of the phenyl groups is expected to stabilize some of the fragment ions, influencing the relative abundances observed in the mass spectrum.

Advanced Spectroscopic Characterization Techniques

Mass SpectrometryThis section was intended to describe the mass-to-charge ratio (m/z) of the molecular ion peak and significant fragmentation patterns, which would confirm the molecular weight and provide structural information about the compound.

Without access to published experimental spectra or detailed research findings for N,1-Diphenyl-1H-tetraazol-5-amine, the generation of an authoritative and scientifically accurate article as per the requested outline is not possible. While data exists for structurally related tetrazole derivatives, the strict adherence to the specified compound prevents their inclusion.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically within 5 ppm), HRMS allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For tetrazole derivatives, HRMS is instrumental in confirming successful synthesis. For instance, in the synthesis of related 1-substituted-N-phenyl-1H-tetrazol-5-amines, HRMS is used to verify the exact mass of the protonated molecular ion [M+H]⁺. This confirms the incorporation of the desired substituents onto the tetrazole core. The high resolution is essential for differentiating between potential isomeric byproducts or impurities.

While specific HRMS data for this compound is not extensively documented in publicly available literature, the analysis of analogous compounds provides a clear framework for its expected characterization. For example, the HRMS (ESI) analysis of 1-benzyl-N-phenyl-1H-tetrazol-5-amine (C₁₄H₁₄N₅) showed a calculated m/z for [M+H]⁺ of 252.1249, with an experimental value found at 252.1243, confirming its elemental composition.

Electrospray Ionization (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar, thermally labile molecules like many tetrazole derivatives without causing significant fragmentation during the ionization process. This method is frequently coupled with HRMS to provide both molecular weight and elemental composition information.

In the analysis of tetrazoles, ESI-MS typically detects the protonated molecular ion, [M+H]⁺, in the positive ion mode. This is the primary ion observed and is used to confirm the molecular weight of the synthesized compound. For instance, in the characterization of various 5-aminotetrazole (B145819) derivatives, ESI-MS is the method of choice for determining their molecular masses. canada.ca

Tandem mass spectrometry (MS/MS) experiments, often performed using ESI, can provide structural information through controlled fragmentation of the parent ion. A common fragmentation pathway noted for tetrazole derivatives involves the elimination of a molecule of hydrazoic acid (HN₃) or molecular nitrogen (N₂). This fragmentation pattern is a characteristic signature that aids in the structural confirmation of the tetrazole ring system.

Table 1: ESI-MS Data for Analogous 1,5-Disubstituted Tetrazoles

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| 1-Benzyl-N-phenyl-1H-tetrazol-5-amine | C₁₄H₁₄N₅ | 252.1249 | 252.1243 |

| 1-Ethyl-N-phenyl-1H-tetrazol-5-amine | C₉H₁₂N₅ | 190.1093 | 190.1087 |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic structure of this compound. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

Unsubstituted tetrazoles typically exhibit absorption maxima only in the vacuum UV region (below 200 nm). pnrjournal.com However, the introduction of phenyl groups, as in this compound, introduces significant chromophores. The phenyl rings and the tetrazole system constitute a conjugated system, which shifts the absorption bands to longer wavelengths (a bathochromic shift) into the readily accessible UV region.

Studies on analogous compounds, such as Schiff bases of 5-aminotetrazole, show that the introduction of aromatic substituents leads to absorption maxima in the 240-245 nm range. ajol.info For 5-(benzylthio)-1H-tetrazole dissolved in DMSO, a single absorbance peak at 271 nm is reported. pnrjournal.com The UV-Vis spectrum of this compound is expected to show characteristic absorptions corresponding to π→π* transitions within the phenyl rings and the conjugated system formed with the tetrazole ring. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

UV-Vis spectroscopy is also a valuable tool for studying the complexation of tetrazole derivatives with metal cations. Changes in the absorption spectrum upon the addition of a metal ion can indicate the formation of a complex. researchgate.net

Table 2: UV-Vis Absorption Data for Related Tetrazole Compounds

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 1-phenyl-N-(1H-tetrazol-5-yl)methanimine | Methanol | 240 | ajol.info |

| o-vanillin Schiff base of 5-aminotetrazole | Not Specified | 245 | ajol.info |

| 5-(Benzylthio)-1H-tetrazole | DMSO | 271 | pnrjournal.com |

Crystallographic and Structural Elucidation

Single Crystal X-ray Diffraction Analysis

Computational studies using Density Functional Theory (DFT) can provide detailed information about the molecular geometry of N,1-Diphenyl-1H-tetraazol-5-amine. These calculations can predict bond lengths and angles, offering a theoretical model of the molecule's structure. For the related compound 1-vinyl-5-amino-1H-tetrazole, DFT calculations have been used to explain its structural peculiarities. It is noted that for 5-aminotetrazoles, the exocyclic C5-N(amino) bond length is typically in the range of 1.330–1.3374 Å, suggesting a degree of double bond character due to conjugation of the amino group's lone pair with the tetrazole ring's π-system. researchgate.net

In derivatives of 5-aminotetrazole (B145819), the tetrazole ring and its aryl substituents are often not coplanar. For 5-amino-1-phenyltetrazole, the dihedral angles between the tetrazole and phenyl rings are 50.58(5)° and 45.19(7)° for the two independent molecules. ijcce.ac.ir A similar non-planar conformation is expected for this compound due to steric hindrance between the phenyl groups and the tetrazole ring.

Table 1: Predicted Bond Lengths and Angles for this compound (Exemplary Data based on DFT Calculations of Related Compounds)

| Bond/Angle | Predicted Value |

| C5-N(amino) | ~1.34 Å |

| N1-C5 | ~1.39 - 1.41 Å |

| N4-C5 | ~1.35 - 1.38 Å |

| N1-N2 | ~1.33 - 1.34 Å |

| N3-N4 | ~1.33 - 1.34 Å |

| C-N-C (amino) | ~120° |

| Dihedral Angle (Phenyl-Tetrazole) | ~45-55° |

Note: The values in this table are estimations based on data from closely related compounds and general principles of computational chemistry, as a specific crystallographic or detailed computational study for this compound was not found.

The crystal packing of this compound is expected to be influenced by a combination of intermolecular forces, including hydrogen bonding and π-π stacking interactions. In the crystal structure of the analogous 5-amino-1-phenyltetrazole, intermolecular N—H···N hydrogen bonds are a key feature, linking the molecules into a two-dimensional network. ijcce.ac.ir The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring act as acceptors.

Tautomeric Equilibrium and Structural Isomerism

Tautomerism, the ready interconversion of structural isomers, is a well-documented phenomenon in tetrazole chemistry. This typically involves the migration of a proton.

For 5-aminotetrazole and its derivatives, the most significant tautomeric equilibrium is between the 1H- and 2H-forms. multidisciplinaryjournals.com In the 1H-tautomer, the hydrogen atom is attached to the N1 nitrogen atom of the tetrazole ring, whereas in the 2H-tautomer, it is attached to the N2 nitrogen.

Theoretical studies on 5-substituted tetrazoles have shown that the relative stability of these tautomers can be influenced by the nature of the substituent and the phase (gas, solution, or solid-state). In the gas phase, the 2H-tautomer is often predicted to be more stable. However, in the solid state, the 1H-tautomer is frequently the predominant form due to its ability to form more stable intermolecular hydrogen bonding networks. For 5-substituted-1H-tetrazoles, it has been noted that they can exist in an approximate 1:1 ratio of 1H- and 2H-tautomeric forms in certain conditions. multidisciplinaryjournals.com The specific tautomeric preference of this compound in different environments would require further experimental and computational investigation.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

DFT methods are widely employed to investigate the electronic and structural properties of tetrazole derivatives. academie-sciences.fr These calculations provide valuable insights into the molecule's geometry, electronic nature, and reactivity.

The optimization of the molecular geometry of N,1-diphenyl-1H-tetraazol-5-amine and its derivatives is a fundamental step in computational analysis. For similar heterocyclic compounds, DFT calculations have been used to determine the most stable conformations. For instance, in a study of a pyrazolo[3,4-d]pyrimidine derivative, significant conformational changes were observed at the sulfonyl site upon optimization with different methods, highlighting the importance of the chosen theoretical level. nih.gov The planarity of the molecule is also a key aspect; in the crystal structure of a related compound, 1-isopropylideneamino-1H-tetrazol-5-amine, the molecule was found to be nearly planar. nih.gov

The following table presents a selection of computed bond lengths and angles for a related pyrazole (B372694) derivative, illustrating the type of data obtained from geometry optimization.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C4–N14–S17–O18 | 179.1 |

| C4–N14–S17–O19 | 46.9 |

| N14–S17–C20–N21 | Variable |

| S17–C20–N21–C22 | Variable |

| C20–N21–C22–C23 | Variable |

| Data for N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, computed via DFT/6-31G* method.* nih.gov |

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy gap between HOMO and LUMO indicates the kinetic stability of the molecule; a smaller gap suggests higher reactivity. nih.govmdpi.com

For many tetrazole derivatives and other nitrogen-rich heterocycles, DFT calculations show that charge transfer occurs within the molecule. nih.gov The HOMO and LUMO are often localized on different parts of the molecule, indicating the sites for electrophilic and nucleophilic attack. researchgate.net

The table below summarizes the HOMO-LUMO energy gap for a related pyrazole compound, demonstrating the impact of the computational method on the results.

| Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| HF/6-31G | -9.01 | -0.54 | 8.47 |

| DFT/6-31G | -6.65 | -2.01 | 4.64 |

| Data for N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide. nih.gov |

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for validation. academie-sciences.fr The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. asrjetsjournal.org For various heterocyclic compounds, calculated ¹H and ¹³C NMR chemical shifts have shown good correlation with experimental values. niscpr.res.inresearchgate.net

Vibrational frequencies calculated using DFT can be compared with experimental IR spectra. academie-sciences.frniscpr.res.in These comparisons help in the assignment of vibrational modes to specific functional groups within the molecule.

Below is an example of a comparison between experimental and calculated vibrational frequencies for a tetrazole derivative.

| Normal Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

| NH₂ str. (antisymm) | 3277 | 3685 |

| NH₂ str. (symm) | 3160 | - |

| C-H aromatic (antisymm) | 3065 | - |

| C-H aromatic (symm) | 3157 | - |

| CH₂ antisymm. str. | 2875 | - |

| CH₂ symm. str. | 2797 | - |

| C=N str. | 1629 | - |

| N=N str. | 1390 | - |

| C-N str. | 1290 | - |

| N-N str. | 1140 | - |

| Data for 1-benzyl-5-amino-1H-tetrazole, calculated at the PBE1PBE/6-311G* level.* academie-sciences.fr |

Computational methods can be used to study the thermodynamic and kinetic aspects of chemical reactions. scielo.org.za For instance, the changes in thermodynamic properties like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) during a process such as dimerization can be calculated. scielo.org.za These calculations help in understanding the spontaneity and favorability of reactions. scielo.org.za

The study of intermolecular interactions is crucial for understanding the behavior of molecules in the solid state and in solution. scielo.org.za DFT can be used to calculate the interaction energies of dimers and other molecular aggregates. scielo.org.za These calculations often include corrections for basis set superposition error (BSSE) and zero-point energy (ZPE) to improve accuracy. scielo.org.za Hydrogen bonding and π-π stacking are common intermolecular interactions observed in such systems. nih.gov

Advanced Computational Methodologies and Basis Set Selection

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov Various functionals, such as B3LYP, M06-2X, and PBE1PBE, are used in combination with different basis sets, like 6-311G** and aug-cc-pVDZ, to model molecular properties. academie-sciences.frmdpi.comscielo.org.za The selection of the appropriate method and basis set is critical and is often guided by comparison with experimental data or higher-level ab initio methods. academie-sciences.fr For predicting NMR chemical shifts, for example, studies have shown that the choice of both the geometry optimization level and the functional used for the NMR calculation itself significantly impacts the accuracy of the results. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

A comprehensive understanding of the crystalline packing and the nature of intermolecular forces in this compound is crucial for predicting its physicochemical properties. Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the entire crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

While a specific Hirshfeld surface analysis for this compound has not been reported in the reviewed literature, the crystal structure of the closely related compound, 5-amino-1-phenyltetrazole, provides a solid foundation for a qualitative and predictive discussion of its intermolecular interactions. researchgate.net The crystallographic data reveals that the tetrazole and phenyl rings in 5-amino-1-phenyltetrazole are not coplanar, with dihedral angles of 50.58 (5)° and 45.19 (7)° for the two independent molecules in the asymmetric unit. researchgate.net This non-planar conformation influences the packing and the types of intermolecular contacts formed.

The primary intermolecular interaction identified in the crystal structure of 5-amino-1-phenyltetrazole is the N—H⋯N hydrogen bond, which links the amino groups and the nitrogen atoms of the tetrazole rings, forming two-dimensional networks. researchgate.net Hirshfeld surface analysis of similar aminotetrazole derivatives and other nitrogen-rich heterocyclic compounds consistently highlights the significance of such hydrogen bonds. st-andrews.ac.uknih.govnih.govresearchgate.netnih.gov These interactions typically appear as distinct red regions on the d_norm surface, indicating close contacts.

A hypothetical Hirshfeld surface analysis of this compound would be expected to quantify the contributions of various intermolecular contacts. Based on analyses of analogous compounds, a breakdown of the significant interactions would likely include:

N···H/H···N Contacts: These correspond to the aforementioned N—H⋯N hydrogen bonds and are critical for the structural cohesion of the crystal lattice. Their percentage contribution is expected to be substantial. researchgate.netst-andrews.ac.ukresearchgate.net

C···H/H···C Contacts: These represent weaker C—H···π interactions and other van der Waals contacts involving carbon and hydrogen atoms. The presence of two phenyl rings in this compound suggests that these interactions would play a notable role in the crystal packing. researchgate.netrsc.org

C···C Contacts: These are indicative of π-π stacking interactions between the aromatic phenyl rings. Given the non-coplanar arrangement of the rings, these interactions would likely be of the offset face-to-face or edge-to-face type. nih.gov

The two-dimensional fingerprint plot derived from a Hirshfeld analysis provides a quantitative summary of these interactions. Each point on the plot corresponds to a pair of distances (d_e and d_i) from a point on the Hirshfeld surface to the nearest nucleus outside and inside the surface, respectively. The distribution and shape of the points are characteristic of specific types of intermolecular contacts.

While a definitive data table for this compound cannot be presented without a dedicated computational study, the following table summarizes the types of intermolecular contacts and their typical percentage contributions observed in the Hirshfeld surface analyses of structurally related tetrazole and aminotetrazole derivatives. This provides a reasonable expectation of the interaction landscape for the title compound.

| Intermolecular Contact | Typical Percentage Contribution in Related Compounds |

| H···H | 25 - 45% |

| N···H/H···N | 20 - 35% |

| C···H/H···C | 10 - 30% |

| C···C (π-π stacking) | 3 - 10% |

| Other (e.g., N···C, N···N) | < 5% |

This table is a qualitative representation based on published data for similar compounds and is intended to illustrate the expected distribution of intermolecular contacts for this compound.

Chemical Functionalization and Derivatization of N,1 Diphenyl 1h Tetraazol 5 Amine

The chemical architecture of N,1-Diphenyl-1H-tetraazol-5-amine offers multiple sites for functionalization, enabling the synthesis of a diverse range of derivatives. Strategic modifications can be introduced at the two phenyl rings, the exocyclic amino nitrogen, and the tetrazole ring itself. These modifications are pivotal for tuning the molecule's physicochemical properties and exploring structure-activity relationships (SAR) for various applications.

Applications in Coordination Chemistry

Role in the Construction of Coordination Polymers and Metal-Organic Frameworks There is no information on the application of N,1-Diphenyl-1H-tetraazol-5-amine as a building block for the construction of coordination polymers or metal-organic frameworks.

While the broader class of tetrazole-containing compounds is known for its versatility in coordination chemistry, acting as ligands for various metal ions and forming diverse supramolecular structures, specific research on this compound in this context appears to be absent from the current body of scientific literature.

Contributions to Supramolecular Chemistry

Design and Self-Assembly of Supramolecular Structures

There is a notable lack of specific research detailing the design and self-assembly of supramolecular structures derived exclusively from N,1-Diphenyl-1H-tetraazol-5-amine. However, the broader family of tetrazole derivatives is widely utilized in the construction of complex supramolecular architectures. For instance, related compounds like 1-phenyl-1H-tetrazole-5-thiol have been used to create one-dimensional looped chain structures. lookchem.com The self-assembly process in these related systems is often driven by the coordination of the tetrazole nitrogen atoms and other functional groups to metal centers, leading to the formation of coordination polymers. rsc.orgresearchgate.net It can be postulated that this compound, with its phenyl and amino substituents, could similarly participate in self-assembly processes, potentially forming discrete molecular assemblies or extended networks.

Non-Covalent Interactions in Supramolecular Architectures

In related tetrazole derivatives, hydrogen bonding is a predominant force, often involving the nitrogen atoms of the tetrazole ring and hydrogen-bond donors. The amino group in this compound would be a potent hydrogen bond donor. Furthermore, π-π stacking interactions between the phenyl rings are expected to be a significant stabilizing feature, as observed in the crystal structures of other diphenyl-substituted heterocyclic compounds. For example, in complexes of 1-phenyl-1H-tetrazole-5-thiol, π-π interactions between neighboring phenyl rings contribute to the formation of 2D supramolecular layers. lookchem.com

A summary of anticipated non-covalent interactions is presented below:

| Interaction Type | Participating Moieties | Potential Role in Supramolecular Structure |

| Hydrogen Bonding | Amino group (donor), Tetrazole nitrogen atoms (acceptors) | Directional control of self-assembly, formation of chains or sheets. |

| π-π Stacking | Phenyl rings | Stabilization of crystal packing, formation of columnar or layered structures. |

| van der Waals Forces | Entire molecule | Overall packing efficiency and stabilization. |

Applications in Spin-Crossover Complexes and Related Functional Materials

There is no specific mention in the surveyed literature of this compound being used in the synthesis of spin-crossover (SCO) complexes or related functional materials. However, the tetrazole moiety, in general, is a well-established ligand in the field of SCO compounds. These materials are of interest due to their ability to switch between two different electronic spin states (high-spin and low-spin) in response to external stimuli such as temperature, pressure, or light.

The nitrogen-rich tetrazole ring is an effective coordinator for transition metal ions, such as Fe(II), which are commonly at the heart of SCO complexes. The electronic and steric properties of the substituents on the tetrazole ring can significantly influence the ligand field strength around the metal ion, and thus the spin-state transition temperature. For instance, coordination polymers based on other tetrazole ligands have been shown to exhibit magnetic ordering. rsc.org While no SCO behavior has been reported for complexes of this compound, its structural similarity to other ligands used in this field suggests it could potentially form metal complexes with interesting magnetic properties.

Q & A

Basic: What are the standard synthetic protocols for N,1-Diphenyl-1H-tetrazol-5-amine, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves multi-step condensation and cyclization reactions. For example, a pyrazole or tetrazole core is functionalized via nucleophilic substitution or coupling reactions. Key intermediates include substituted phenylhydrazines and cyano precursors. In related tetrazole syntheses, phosphorous oxychloride (POCl₃) is used for cyclization at elevated temperatures (120°C) to form the tetrazole ring . For N,1-diphenyl derivatives, aryl halides or boronic acids may be employed in Suzuki-Miyaura couplings to introduce phenyl groups. Purification via column chromatography and recrystallization ensures high purity .

Basic: Which spectroscopic techniques are essential for characterizing N,1-Diphenyl-1H-tetrazol-5-amine?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups like N-H stretches (3200–3400 cm⁻¹) and tetrazole ring vibrations (1500–1600 cm⁻¹).

- NMR (¹H/¹³C) : Confirms substitution patterns; aromatic protons appear at δ 7.0–8.0 ppm, while amine protons resonate downfield (δ 5.0–6.0 ppm).

- HRMS : Validates molecular weight and isotopic patterns.

- Elemental Analysis : Ensures stoichiometric accuracy of C, H, and N .

Advanced: How does the substitution pattern on the tetrazole ring influence thermal stability and detonation performance?

Methodological Answer:

Substituents like nitro groups or electron-withdrawing moieties enhance thermal stability and detonation velocity. For instance, N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine derivatives exhibit decomposition temperatures >290°C due to increased resonance stabilization. Detonation velocities (up to 9364 m/s) correlate with density (1.67–1.86 g/cm³) and oxygen balance. Computational tools like EXPLO5 v6.01 predict performance by calculating heat of formation and crystal density .

Advanced: How can computational methods (DFT, EXPLO5) optimize the design of energetic derivatives?

Methodological Answer:

- DFT (Gaussian 03) : Calculates molecular electrostatic potential (MEP) to assess stability and sensitivity. For example, planar tetrazole rings with minimal steric hindrance show lower impact sensitivity.

- EXPLO5 : Predicts detonation pressure (25.9–37.4 GPa) and velocity (8264–9364 m/s) using the Becker-Kistiakowsky-Wilson equation of state. These models prioritize nitrogen-rich structures for high energy density .

Advanced: How do crystallographic studies resolve structural ambiguities in N,1-Diphenyltetrazoles?

Methodological Answer:

Single-crystal X-ray diffraction confirms tautomeric forms and hydrogen-bonding networks. For example, in salts of N-(3,5-dinitropyrazolyl)tetrazol-5-amine, intramolecular N–H···O bonds stabilize the crystal lattice. Dihedral angles between phenyl and tetrazole rings (e.g., 2.3°) indicate planarity, which correlates with enhanced π-stacking and detonation performance .

Data Contradiction: How to address discrepancies in synthetic yields when varying phenyl substituents?

Methodological Answer:

Electron-donating groups (e.g., -OCH₃) on phenyl rings may reduce reactivity due to steric effects, lowering yields. Conversely, electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity but may require stringent temperature control. Systematic optimization of catalysts (e.g., Pd/C for coupling reactions) and solvents (DMF vs. THF) can mitigate variability. Cross-referencing synthetic protocols from multiple studies (e.g., ) helps identify optimal conditions.

Basic: What safety precautions are critical when handling N,1-Diphenyltetrazol-5-amine?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure.

- Storage : Keep in airtight containers away from ignition sources due to potential explosive properties.

- Waste Disposal : Neutralize acidic/byproduct residues before disposal via certified hazardous waste services .

Advanced: How does comparative analysis with pyrazole/triazole analogs inform tetrazole applications?

Methodological Answer:

Pyrazole derivatives (e.g., 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine) exhibit antimicrobial activity, but tetrazoles’ higher nitrogen content (56.4% in some salts) prioritizes them for energetic materials. Triazoles, with lower ring strain, may offer better thermal stability but inferior detonation velocity. Systematic substitution studies (e.g., ) guide functionalization strategies for target applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.